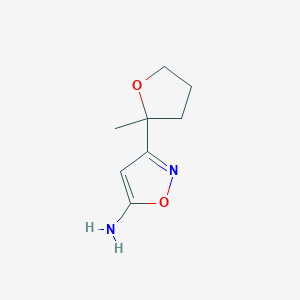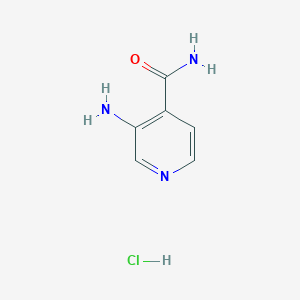
3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine
Descripción general
Descripción
3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine, also known as 2-methyloxolan-2-yl-1,2-oxazol-3-amine, is an organic compound belonging to the class of oxazolamines. It is a colorless or yellowish solid, soluble in water and insoluble in organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It has been used in the synthesis of a variety of compounds, including analgesics, anti-inflammatory agents, antifungal agents, and anti-viral agents.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- The reaction of 5-methylene-1,3-dioxolan-2-ones with amines leads to the formation of 4-hydroxy-2-oxazolidinones. This process highlights the utility of these reactions in synthesizing new heterocyclic systems, which are valuable in drug development and organic synthesis (Chernysheva, Bogolyubov, & Semenov, 1999).
Catalytic Alkylation of Amines
- Benzoxazol-2-yl- substituents act as removable activating and directing groups in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, showcasing a method for regioselective modification of amines. This approach is significant for the selective functionalization of molecules for pharmaceutical applications (Lahm & Opatz, 2014).
Precursors for cis-2-Amino Alcohols
- Intramolecular amidoalkylation reaction of oxazolidin-2-ones from propargyl alcohols, CO2, and amines forms 1-oxa-3-azapentalen-2-ones, serving as precursors for cis-2-amino alcohols. This methodology is important for synthesizing complex molecules that can serve as building blocks in pharmaceutical chemistry (Chernysheva, Bogolyubov, Nesterov, Antipin, & Semenov, 2003).
Electrochemical Synthesis
- An efficient electrochemical synthesis method for 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide avoids the use of toxic chemicals and catalysts. This green chemistry approach is valuable for synthesizing oxazolidinones, which are key intermediates in the development of various pharmaceuticals (Feroci, Orsini, Sotgiu, Rossi, & Inesi, 2005).
Functionalization of Poly(2-oxazoline)s
- Direct amidation of methyl ester side chains in poly(2-oxazoline)s introduces a variety of functional groups, expanding the utility of these polymers in biomedical applications. This versatility enhances the potential of poly(2-oxazoline)s for use in drug delivery and tissue engineering (Mees & Hoogenboom, 2015).
Propiedades
IUPAC Name |
3-(2-methyloxolan-2-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(3-2-4-11-8)6-5-7(9)12-10-6/h5H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPHPVFVLKNDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1525944.png)

amine](/img/structure/B1525946.png)

![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1525950.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)


![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)


